molecular formula C19H12N2O2 B1367848 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid CAS No. 904818-32-2

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid

Cat. No.: B1367848
CAS No.: 904818-32-2
M. Wt: 300.3 g/mol
InChI Key: LWEHKOVISLXFMR-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C19H12N2O2. It consists of a quinoxaline ring substituted with a naphthalene moiety at the 1-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid typically involves the condensation of 1-naphthylamine with 1,2-dicarbonyl compounds, followed by cyclization and subsequent carboxylation. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene moiety allows for π-π stacking interactions with aromatic amino acids in proteins, while the quinoxaline ring can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-2-yl)quinoxaline-5-carboxylic acid
  • 2-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
  • 3-(Phenyl)quinoxaline-5-carboxylic acid

Uniqueness

3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid is unique due to the specific positioning of the naphthalene moiety and the carboxylic acid group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-naphthalen-1-ylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2/c22-19(23)15-9-4-10-16-18(15)21-17(11-20-16)14-8-3-6-12-5-1-2-7-13(12)14/h1-11H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHKOVISLXFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=CC=C4N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587643
Record name 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-32-2
Record name 3-(Naphthalen-1-yl)quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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